9-(4-hydroxybutyl)-2-imino-5H-purin-6-one
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Overview
Description
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one is a compound belonging to the class of purines Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxybutyl)-2-imino-5H-purin-6-one typically involves the reaction of appropriate purine derivatives with 4-hydroxybutyl groups. One common method involves the use of tosylate precursors and specific reagents like [18F]KF . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave-assisted synthesis and the use of environmentally friendly solvents are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-hydroxybutyl)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as thymidine kinase. This interaction can inhibit the activity of the enzyme, leading to antiviral effects. The compound’s structure allows it to mimic natural substrates, thereby interfering with biological pathways .
Comparison with Similar Compounds
Similar Compounds
9-(4-hydroxybutyl)-N2-phenylguanine: Known for its antiviral properties and interaction with thymidine kinase.
9-(4-hydroxybutyl)guanine: Exhibits similar antiviral activities but differs in its pharmacokinetic properties.
Uniqueness
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one is unique due to its specific structural features that allow it to interact with molecular targets in a distinct manner.
Properties
Molecular Formula |
C9H13N5O2 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5-6,15H,1-4H2,(H2,10,13,16) |
InChI Key |
BEJWQOYSOUSKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCCCO |
Origin of Product |
United States |
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